Cas no 93882-11-2 (Uridine5'-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt (9CI))

Uridine5'-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt (9CI) structure
93882-11-2 structure
Product Name:Uridine5'-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt (9CI)
CAS No:93882-11-2
MF:C9H10BrLi4N2O15P3
MW:586.769384860992
CID:818261
PubChem ID:44152562
Update Time:2025-04-19

Uridine5'-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt (9CI) Chemical and Physical Properties

Names and Identifiers

    • Uridine5'-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt (9CI)
    • 5-BROMOURIDINE 5'-TRIPHOSPHATE TETRALITHIUM SALT
    • 5-BROMOURIDINE-5'-TRIPHOSPHATE LITHIUM SALT
    • tetralithium,[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
    • EINECS 299-412-3
    • Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt
    • 93882-11-2
    • lithium ((2R,3S,4R,5R)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate
    • AKOS030524304
    • Inchi: 1S/C9H14BrN2O15P3.4Li/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;;/q;4*+1/p-4/t4-,5-,6-,8-;;;;/m1..../s1
    • InChI Key: HXXSHFKMXFTEJG-JFSFQOOPSA-J
    • SMILES: BrC1C(NC(N(C=1)[C@H]1[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O1)O)O)=O)=O.[Li+].[Li+].[Li+].[Li+]

Computed Properties

  • Exact Mass: 585.91200
  • Monoisotopic Mass: 585.912
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 861
  • Covalently-Bonded Unit Count: 5
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 270A^2

Experimental Properties

  • PSA: 305.12000
  • LogP: 0.01440
Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd